molecular formula C19H19N5O4S B2853012 2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 887217-07-4

2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2853012
CAS No.: 887217-07-4
M. Wt: 413.45
InChI Key: OPUUJADUGUVCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a pyrimido[5,4-b]indole derivative characterized by a unique substitution pattern. Its core structure includes:

  • A pyrimido[5,4-b]indole scaffold with a 2-methoxyethyl group at position 2.
  • A thioacetamide linker at position 2 of the core.
  • A 5-methylisoxazol-3-yl group as the terminal amide substituent.

Its structural uniqueness lies in the combination of the 2-methoxyethyl group and the isoxazole-based amide, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-11-9-14(23-28-11)21-15(25)10-29-19-22-16-12-5-3-4-6-13(12)20-17(16)18(26)24(19)7-8-27-2/h3-6,9,20H,7-8,10H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUUJADUGUVCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Pyrimidoindole Core

Modifications at position 3 of the pyrimidoindole core significantly alter physicochemical and biological properties:

Compound Substituent at Position 3 Terminal Amide Group Molecular Weight (g/mol) Key References
Target Compound 2-Methoxyethyl 5-Methylisoxazol-3-yl Not reported -
2-[(3-Methyl-4-oxo-5H-pyrimido[...] (RN: 537667-86-0) Methyl 4-Methylphenyl ~401.45
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-[...] (ZINC2720726) 3-Methoxyphenyl 5-Ethyl-1,3,4-thiadiazol-2-yl ~522.63
N-(Furan-2-ylmethyl)-[...] (Compound 19) Phenyl Furan-2-ylmethyl ~435.47

Key Observations :

  • Aromatic substituents (e.g., 3-methoxyphenyl in ZINC2720726 ) may increase steric bulk, affecting binding pocket interactions in biological targets.

Variations in the Acetamide Substituent

The terminal amide group is critical for target selectivity and synthetic feasibility:

Compound Amide Substituent Synthesis Yield (%) Activity (TLR4 Ligand) References
Target Compound 5-Methylisoxazol-3-yl Not reported Not reported -
N-(Naphthalen-2-yl)-[...] (Compound 18) Naphthalen-2-yl 61% Moderate
N-(Thiazol-2-yl)-[...] (Compound 21) Thiazol-2-yl 21.1% Weak
2-[(3-Methyl-4-oxo-...] (RN: 537667-98-4) 4-Trifluoromethoxyphenyl Not reported Not reported

Key Observations :

  • Heterocyclic amides (e.g., isoxazole, thiazole) may improve metabolic stability compared to aryl groups .
  • Lower yields in thiazole derivatives (e.g., 21.1% for Compound 21) suggest synthetic challenges with certain substituents .

Physicochemical and Pharmacokinetic Trends

  • LogP and Solubility :

    • The 2-methoxyethyl group in the target compound likely reduces logP compared to phenyl or trifluoromethoxy groups (), favoring better aqueous solubility.
    • The 5-methylisoxazole group balances hydrophobicity and hydrogen-bonding capacity, which may enhance membrane permeability .
  • Synthetic Accessibility :

    • Amide coupling reactions (e.g., HATU-mediated) are commonly used, with yields highly dependent on substituent reactivity (e.g., 83.6% for furfurylamine in Compound 19 vs. 21.1% for thiazole in Compound 21) .

Q & A

Q. Resolution strategies :

  • Variable-temperature NMR (VT-NMR) : Identify dynamic processes (25–60°C)
  • DFT calculations : B3LYP/6-31G* level to predict dominant tautomers
  • 2D HSQC/HMBC : Correlate quaternary carbons with protons

Advanced: What experimental design considerations are critical for studying anticancer mechanisms?

Answer:
Pharmacological studies should address :

  • Target engagement : Fluorescence polarization assays with recombinant kinases (e.g., EGFR, AKT1)
  • Apoptosis pathways : Time-course Western blots for cleaved PARP/caspase-3
  • Resistance models : Establish via dose escalation (IC₅₀ ×10 increments over 6 months)

Q. Controls :

  • Isotopic dilution with ¹⁴C-labeled compound for uptake quantification
  • Co-treatment with pan-caspase inhibitors (e.g., Z-VAD-FMK)

Basic: Which functional groups dictate reactivity for derivatization?

Answer:
Three reactive centers enable modifications:

Thioamide (S-C(=O)-N) :

  • Oxidation to sulfoxides/sulfones (H₂O₂, 0°C)
  • Nucleophilic substitution at sulfur (e.g., alkyl halides)

Isoxazole ring :

  • Electrophilic substitution at C4 (nitration, halogenation)

Methoxyethyl chain :

  • Demethylation (BBr₃ in CH₂Cl₂) to hydroxyl derivatives

Q. Derivatization workflow :

  • Protect thioamide with TEMPO during isoxazole modifications
  • Use Fmoc/Alloc groups for sequential functionalization

Advanced: How can computational methods optimize pharmacokinetics?

Answer:
Multi-parameter optimization :

  • QSPR modeling : Predict logP (current ~2.8; target 1.5–2.5)
  • Molecular dynamics :
    • Blood-brain barrier penetration (PSA >90 Ų limits CNS access)
    • Plasma protein binding (α1-acid glycoprotein affinity)
  • CYP450 metabolism : StarDrop DEREK Nexus to identify oxidation hotspots

Q. Validation :

  • PAMPA : Assess membrane permeability
  • Microsomal stability : Compare t₁/₂ in mouse/rat/human liver microsomes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.